2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:
Preparation of 4-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 4-methoxyphenoxyacetic acid: 4-methoxyphenol is reacted with chloroacetic acid in the presence of a base to form 4-methoxyphenoxyacetic acid.
Synthesis of 2-methyl-5-nitroaniline: This involves the nitration of 2-methylaniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: 4-methoxyphenoxyacetic acid is coupled with 2-methyl-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: 2-(4-methoxyphenoxy)-N-(2-methyl-5-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxyphenoxyacetic acid and 2-methyl-5-nitroaniline.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-phenylacetamide: Lacks the nitro and methyl groups, which can affect its reactivity and biological activity.
2-(4-methoxyphenoxy)-N-(2-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
2-(4-methoxyphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-4-12(18(20)21)9-15(11)17-16(19)10-23-14-7-5-13(22-2)6-8-14/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDZTYPTGXKTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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